molecular formula C17H25BFNO4 B1408899 (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid CAS No. 1704096-23-0

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid

Cat. No.: B1408899
CAS No.: 1704096-23-0
M. Wt: 337.2 g/mol
InChI Key: ULIWYWAIEKGDQM-UHFFFAOYSA-N
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Description

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected amine, and a fluorinated aromatic ring, making it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Introduction of the Tert-butoxycarbonyl-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced via nucleophilic substitution reactions, where a cyclopentyl halide reacts with the amine group.

    Fluorination: The fluorine atom is typically introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and catalysts would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are used for substitution reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Halogenated or fluorinated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology

In biological research, this compound can be used to develop boron-containing drugs or probes. Boronic acids are known to interact with diols and can be used to target specific biomolecules.

Medicine

In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are important in cancer therapy.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tert-butoxycarbonyl and cyclopentyl groups, making it less sterically hindered.

    (4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a cyclopentyl group.

    (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)phenyl)boronic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

The presence of the cyclopentyl group and the fluorinated aromatic ring in (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18(22)23)10-15(12)19/h8-10,14,22-23H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIWYWAIEKGDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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